molecular formula C8H15NO B2665818 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287333-46-2

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2665818
CAS No.: 2287333-46-2
M. Wt: 141.214
InChI Key: KHLMBHAHHYQEFE-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)bicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C10H19NO It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various reactions to introduce the desired functional groups.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid and strained structure.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as high strength and rigidity.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2-methoxyethyl group and amine functionality can further influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with an ethoxyethyl group.

    3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-ol: Similar structure but with an alcohol group instead of an amine group.

Uniqueness

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine is unique due to its combination of a rigid bicyclo[1.1.1]pentane core with a methoxyethyl group and an amine functionality. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMBHAHHYQEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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